molecular formula C15H13NO5S B15251720 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate CAS No. 1953-40-8

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate

Cat. No.: B15251720
CAS No.: 1953-40-8
M. Wt: 319.3 g/mol
InChI Key: WALIUAUSJDSYLK-UHFFFAOYSA-N
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Description

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is an organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an acetamido group and a hydrogen sulfate group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate typically involves the acylation of 9H-fluorene-2-amine with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with sulfuric acid to introduce the hydrogen sulfate group. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydrogen sulfate group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is unique due to the presence of both the acetamido and hydrogen sulfate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1953-40-8

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(7-acetamido-9H-fluoren-2-yl) hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(3-5-15(11)14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

WALIUAUSJDSYLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)OS(=O)(=O)O

Origin of Product

United States

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